Cas no 64416-18-8 (CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL-)

CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- 化学的及び物理的性質
名前と識別子
-
- CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL-
- 2-methoxy-4,4-dimethylcyclohexan-1-one
- 64416-18-8
- EN300-6758846
- Cyclohexanone, 2-methoxy-4,4-dimethyl-
-
- インチ: InChI=1S/C9H16O2/c1-9(2)5-4-7(10)8(6-9)11-3/h8H,4-6H2,1-3H3
- InChIKey: ASADZHYKPMANNB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 156.115029749g/mol
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 26.3Ų
CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR027VQC-250mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 250mg |
$339.00 | 2025-02-15 | |
1PlusChem | 1P027VI0-500mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 500mg |
$597.00 | 2024-04-22 | |
1PlusChem | 1P027VI0-100mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 100mg |
$250.00 | 2024-04-22 | |
Aaron | AR027VQC-500mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 500mg |
$621.00 | 2025-02-15 | |
Aaron | AR027VQC-50mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 50mg |
$171.00 | 2025-02-15 | |
Aaron | AR027VQC-100mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 100mg |
$243.00 | 2025-02-15 | |
1PlusChem | 1P027VI0-5g |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 5g |
$2057.00 | 2024-04-22 | |
1PlusChem | 1P027VI0-50mg |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 50mg |
$188.00 | 2024-04-22 | |
Aaron | AR027VQC-2.5g |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 2.5g |
$1523.00 | 2023-12-15 | |
Aaron | AR027VQC-10g |
2-methoxy-4,4-dimethylcyclohexan-1-one |
64416-18-8 | 95% | 10g |
$3316.00 | 2023-12-15 |
CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL-に関する追加情報
Professional Introduction to CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- (CAS No. 64416-18-8)
CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- is a specialized organic compound with the chemical formula C9H16O. This compound belongs to the class of ketones and is characterized by its unique structural features, including a cyclohexane ring substituted with methoxy and dimethyl groups. Its CAS number, 64416-18-8, provides a unique identifier for this substance in chemical databases and literature, facilitating precise referencing in scientific and industrial contexts.
The synthesis of CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- typically involves multi-step organic reactions, often starting from cyclohexanone as a precursor. The introduction of methoxy and dimethyl groups requires careful control of reaction conditions to achieve the desired regioselectivity. Advanced synthetic methodologies, such as catalytic hydrogenation or nucleophilic substitution reactions, are employed to construct the complex framework of this molecule.
This compound has garnered attention in the pharmaceutical and agrochemical industries due to its potential applications as an intermediate in the synthesis of more complex molecules. Its structural motif is reminiscent of natural products found in plants and microorganisms, suggesting possible biological activities. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the realm of enzyme inhibition and modulation of metabolic pathways.
In academic research, CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- has been investigated for its role in asymmetric synthesis. The presence of chiral centers introduced by the dimethyl substitution allows for the creation of enantiomerically pure compounds, which are crucial in drug development. Researchers have leveraged biocatalytic approaches to enhance the efficiency and sustainability of synthesizing derivatives with high enantiomeric purity.
The compound’s properties also make it a valuable tool in material science. Its ability to undergo polymerization or form coordination complexes with metal ions has been explored for creating advanced materials with specific functionalities. For instance, metal complexes derived from CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- have shown promise as catalysts or luminescent agents in optoelectronic applications.
From an industrial perspective, the demand for CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- is driven by its versatility as a building block. Pharmaceutical companies often require custom derivatives of this compound for lead optimization in drug discovery programs. Similarly, agrochemical firms utilize it in formulating novel pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact.
The safety profile of CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL- is another critical consideration. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to prevent exposure risks. Industrial facilities employing this compound implement stringent safety protocols to ensure worker protection and environmental compliance.
In conclusion, CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYL(CAS No. 64416-18-8) represents a significant compound with broad applications across multiple industries. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, material science, and industrial chemistry. As research continues to uncover new methodologies for its utilization, CYCLOHEXANONE, 2-METHOXY-4,4-DIMETHYLis poised to play an even greater role in advancing scientific and technological innovation.
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